3-(1H-indol-4-yloxy)propane-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of 3-(1H-indol-4-yloxy)propane-1,2-diol involves several steps that are crucial for the production of this compound. Alternative synthetic pathways have been identified, including hydrolysis, the Wagner reaction, and reactions with glycidol, highlighting the flexibility and adaptability in synthesizing this compound (Talismanov et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-4-yloxy)propane-1,2-diol and its derivatives has been extensively studied. These compounds often crystallize in specific patterns, with hydrogen bonding playing a crucial role in their crystal structure. The crystal structures of related compounds have been determined, providing insight into their molecular geometry and intermolecular interactions (Bredikhin et al., 2013).
Chemical Reactions and Properties
3-(1H-indol-4-yloxy)propane-1,2-diol participates in various chemical reactions, including rearrangements and reactions with vinyl ethers, which are essential for synthesizing bis(indolyl)methane derivatives and other complex molecules (Hashmi et al., 2012); (Kobayashi et al., 2009). These reactions highlight the compound's versatility and its potential as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as solubility, melting point, and crystal packing, significantly affect its application in drug synthesis. Studies have shown that its physical characteristics, including phase behavior and crystallization patterns, are crucial for understanding its role as a precursor in chiral drug synthesis (Bredikhin et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-(1H-indol-4-yloxy)propane-1,2-diol, such as its reactivity with various chemical reagents and its behavior under different chemical conditions, are foundational to its utility in pharmaceutical chemistry. Its role in forming hydrogen bonds and other intermolecular interactions is a key feature that influences its chemical behavior and applications (Bredikhin et al., 2013).
Scientific Research Applications
Enhancing Thermal Stability in Resins : 3-(9-carbazolyl)propane-1,2-diol, a related compound, has been found to enhance the thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins. This suggests potential applications in materials science and engineering where heat resistance is crucial (Lubczak, 2013).
Synthesis of Bioactive Cyclic Ketoals : Studies show that compounds like 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted into bioactive cyclic ketoals, indicating potential applications in pharmaceuticals and organic chemistry (Talismanov et al., 2021).
Precursor to Timolol : The synthetic precursor to timolol, 3-(4-N-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, demonstrates unique crystallization properties, which may be of interest in the pharmaceutical industry (Bredikhin et al., 2015).
Crystallization and Pharmaceutical Applications : Similar compounds, such as 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol, have been studied for their crystallization properties from enantiopure feed material, forming unique crystal packing. These properties are relevant for the synthesis of chiral drugs like propranolol and pindolol (Bredikhin et al., 2013).
Intermediates in Immobilised Chelatants : Phenolic propane-1, 2- and 1, 3-diols have been synthesized as intermediates in immobilised chelatants for the borate anion, suggesting applications in environmental chemistry and materials science (Tyman & Payne, 2006).
Spontaneous Resolution and Chiral Applications : Various diol compounds, such as 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, have shown spontaneous resolution into enantiomers, a property valuable in the synthesis of chiral molecules for pharmaceutical applications (Bredikhin et al., 2017).
Electronic Structure and Vibrational Analysis : The electronic structure, electric moments, and vibrational analysis of similar compounds, like 3-(2-methoxyphenoxy) propane-1,2-diol, have been studied, providing insights into their active sites and potential applications in molecular electronics or material science (Sinha et al., 2011).
properties
IUPAC Name |
3-(1H-indol-4-yloxy)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-6-8(14)7-15-11-3-1-2-10-9(11)4-5-12-10/h1-5,8,12-14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTVUHCYCHOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342716 | |
Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-4-yloxy)-1,2-propanediol | |
CAS RN |
61212-32-6 | |
Record name | 3-(1H-Indol-4-yloxy)-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061212326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-indol-4-yloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61212-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1H-INDOL-4-YLOXY)-1,2-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3YN53L5LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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